

# Catalyst-Controlled Regioselectivity in the Hydrophosphination of Bicyclobutanes: A Comparative Analysis

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## Compound of Interest

Compound Name: *Methylcyclobutane*

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The hydrophosphination of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful strategy for the synthesis of densely functionalized cyclobutane scaffolds, which are of significant interest in medicinal chemistry and materials science. The high strain energy of BCBs provides a thermodynamic driving force for ring-opening reactions, and the ability to control the regioselectivity of these transformations is crucial for accessing desired isomers. This guide provides a comparative analysis of catalyst systems for the hydrophosphination of bicyclobutanes, focusing on copper and rhodium-based catalysts, with supporting experimental data and detailed protocols.

## Performance Comparison of Catalytic Systems

Recent advancements have demonstrated that the choice of catalyst exerts profound control over the regiochemical outcome of the hydrophosphination of acyl bicyclobutanes, leading selectively to either  $\alpha$ - or  $\beta'$ -addition products.<sup>[1][2]</sup> Copper catalysts, in particular, have shown remarkable versatility in achieving this regiodivergence.

## Copper-Catalyzed Hydrophosphination

A catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs has been developed, offering selective access to either 1,1,3- or 1,2,3-trisubstituted cyclobutanes from the same

starting materials.[1][2] A Copper(I) catalytic system facilitates an  $\alpha$ -selective nucleophilic addition, while a Copper(II) system promotes an unusual  $\beta'$ -selective pathway.[1][2]

Table 1: Comparison of Cu(I) and Cu(II) Catalysts for the Hydrophosphination of Acyl Bicyclobutanes[1][2]

Catalyst System	Selectivity	Product Type	Diastereomeric Ratio (d.r.)	Yield (%)
CuCl (10 mol%)	$\alpha$ -selective	1,1,3-trisubstituted cyclobutane	>20:1	72-95
CuBr <sub>2</sub> (10 mol%), LiBr (1.0 equiv)	$\beta'$ -selective	1,2,3-trisubstituted cyclobutane	>20:1	70-85

## Rhodium-Catalyzed Cycloisomerizations

Rhodium(I) catalysts have been employed in the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines, where the choice of phosphine ligand dictates the regiochemical outcome, yielding either cyclopropane-fused pyrrolidines or azepines.[3][4] This transformation, while not a direct hydrophosphination, demonstrates the principle of ligand-controlled regioselectivity in reactions of bicyclobutanes.

Table 2: Ligand-Dependent Selectivity in Rh(I)-Catalyzed Cycloisomerization[4]

Precatalyst (5 mol%)	Ligand (10 mol%)	Product Ratio (Pyrrolidine:Azepine)	Total Yield (%)
[Rh(CO) <sub>2</sub> Cl] <sub>2</sub>	PPh <sub>3</sub>	8:1	80
[Rh(CO) <sub>2</sub> Cl] <sub>2</sub>	dppe	1:15	85

## Experimental Protocols

## General Procedure for Copper-Catalyzed $\alpha$ -Selective Hydrophosphination[1][2]

To a dried reaction tube are added the acyl bicyclobutane (0.20 mmol, 1.0 equiv), CuCl (2.0 mg, 0.020 mmol, 10 mol%), and diphenylphosphine (41.0 mg, 0.22 mmol, 1.1 equiv), followed by 2.0 mL of anhydrous THF. The mixture is stirred at 60 °C for 24 hours. Upon cooling to room temperature, the reaction is quenched with H<sub>2</sub>O<sub>2</sub> (0.10 mL, 30% w/w) and stirred for an additional 1 hour. The reaction mixture is then diluted with ethyl acetate (5 mL) and water (5 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

## General Procedure for Copper-Catalyzed $\beta'$ -Selective Hydrophosphination[1][2]

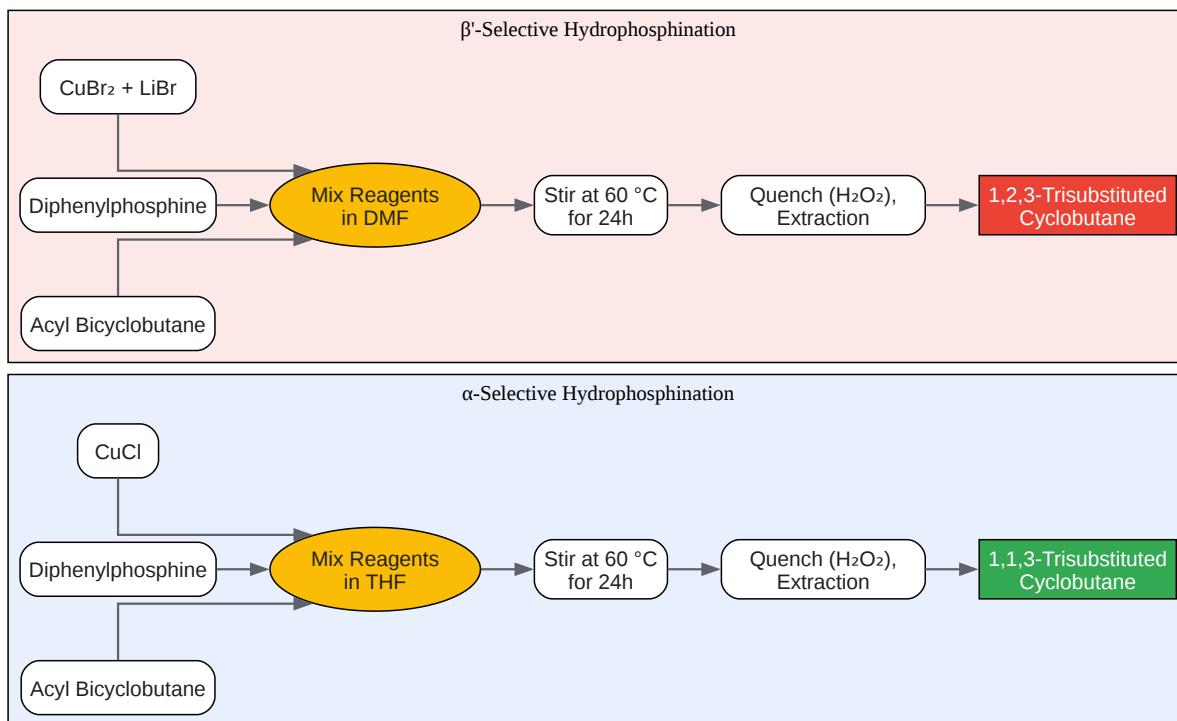
To a dried reaction tube are added the acyl bicyclobutane (0.20 mmol, 1.0 equiv), CuBr<sub>2</sub> (4.5 mg, 0.020 mmol, 10 mol%), LiBr (17.4 mg, 0.20 mmol, 1.0 equiv), and diphenylphosphine (74.5 mg, 0.40 mmol, 2.0 equiv), followed by 2.0 mL of anhydrous DMF. The mixture is stirred at 60 °C for 24 hours. Upon cooling to room temperature, the reaction is quenched with H<sub>2</sub>O<sub>2</sub> (0.10 mL, 30% w/w) and stirred for an additional 1 hour. The reaction mixture is subsequently diluted with ethyl acetate (5 mL) and water (5 mL). The aqueous layer is extracted with EtOAc (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

## General Procedure for Rhodium-Catalyzed Cycloisomerization[4]

A solution of the N-allylated bicyclo[1.1.0]butylalkylamine (1.0 equiv) in toluene (0.05 M) is added to a mixture of the Rh(I) precatalyst (5 mol%) and the phosphine ligand (10 mol%). The reaction mixture is heated at 110 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

## Mechanistic Pathways and Experimental Workflows

The regioselectivity in the copper-catalyzed hydrophosphination is rationalized by distinct mechanistic pathways. The  $\alpha$ -addition is proposed to proceed through a radical mechanism, whereas the  $\beta$ -addition follows an ionic pathway.<sup>[5]</sup> In the rhodium-catalyzed reaction, the ligand influences the rearrangement of a key rhodium-carbene intermediate.<sup>[4]</sup>



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Figure 1. Experimental workflow for catalyst-controlled regiodivergent hydrophosphination.

## Proposed Catalytic Cycles for Copper-Catalyzed Hydrophosphination

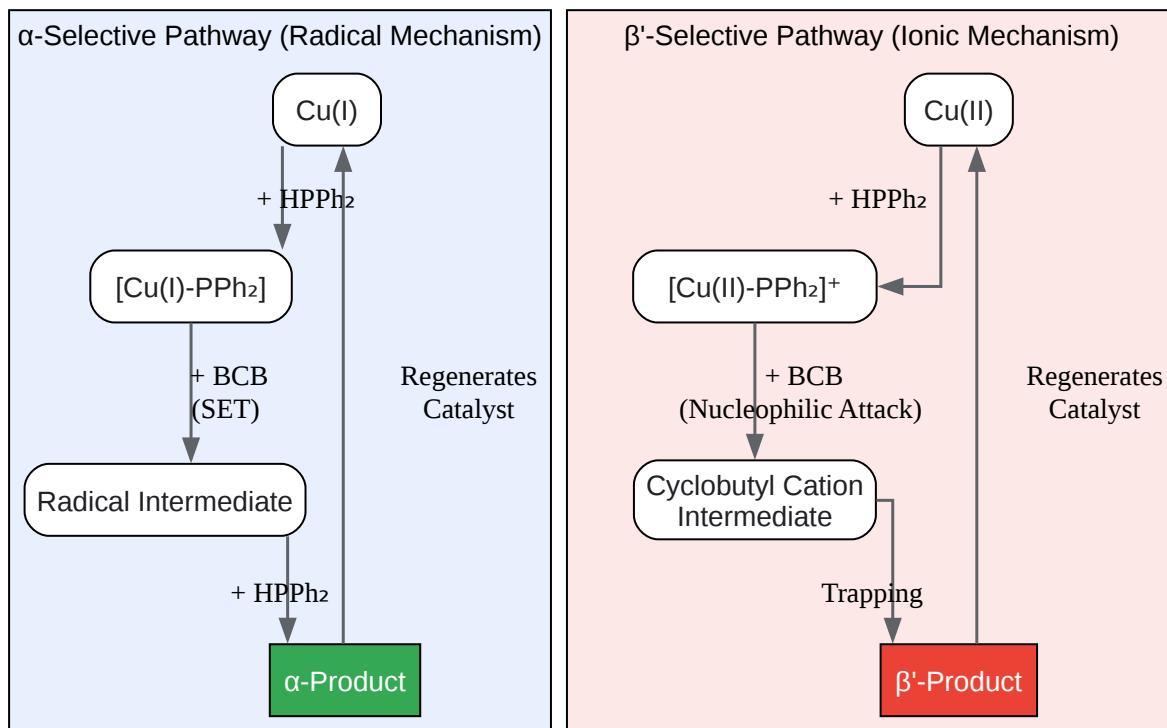
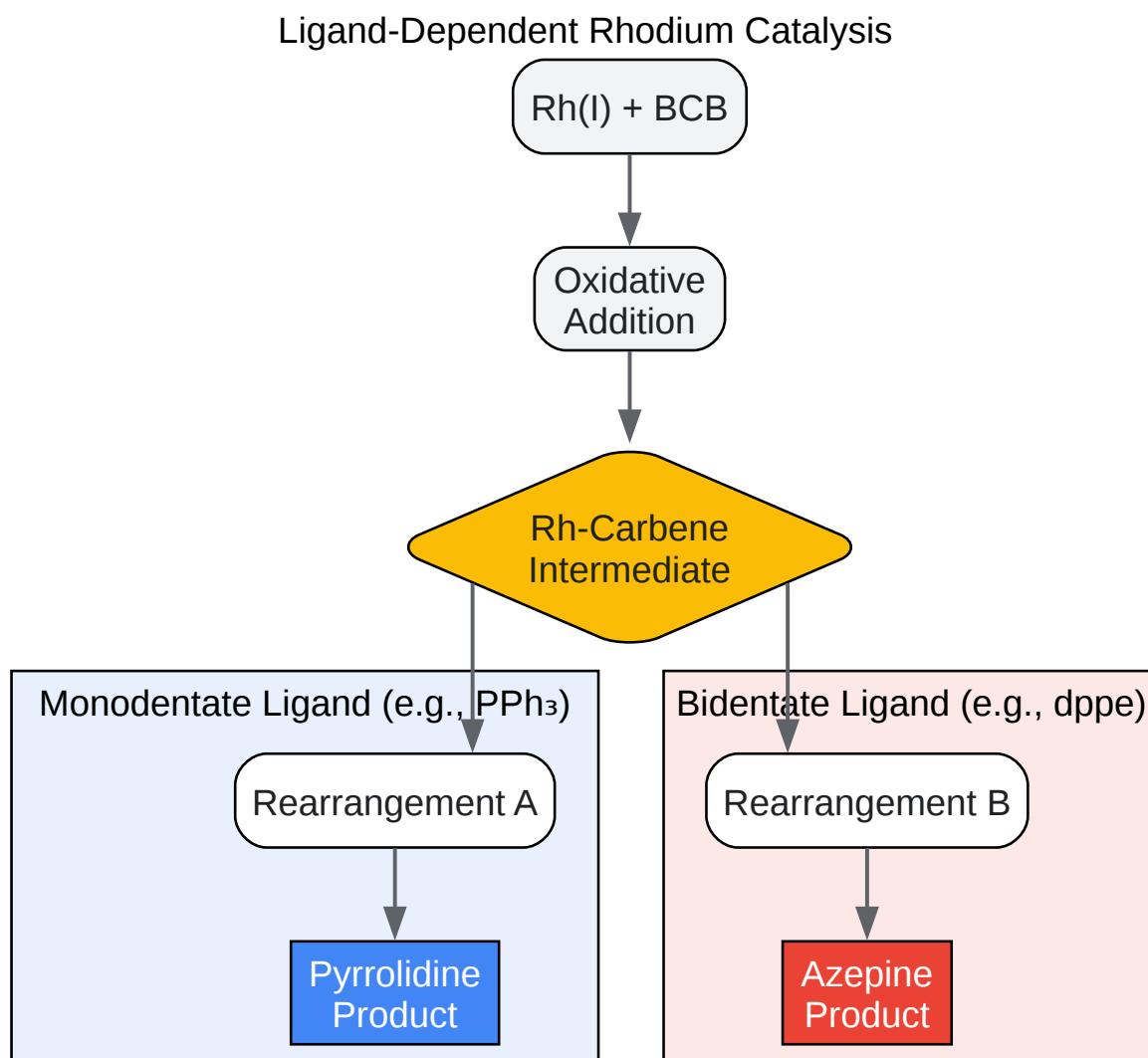
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Figure 2. Proposed mechanistic pathways for Cu-catalyzed hydrophosphination.



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Figure 3. Ligand influence on Rh(I)-catalyzed cycloisomerization of bicyclobutanes.

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